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Compound Comparison at a Glance

Feature AZD8055 Vistusertib (AZD2014)

Primary Target mTOR kinase (dual mTORC1/2

inhibitor) [1] [2]

mTOR kinase (dual mTORC1/2

inhibitor) [1]

Reported mTOR IC₅₀ 0.8 nM [1] 2.8 nM [1]

Key Preclinical &
Clinical Findings

Demonstrated antitumor activity in
preclinical models [3] [4]; induced

dose-limiting liver toxicity in a Phase I
clinical trial [2].

Derived from AZD8055 with an aim
to reduce the rate of metabolism [5]

[1]; advanced into Phase II clinical
studies [1].

Key Pharmacokinetic
(PK) Limitation

Caused transaminase increases (liver
toxicity) in a Phase I study [1] [2].

Designed to have a reduced rate of
metabolism in human hepatocyte

incubations compared to AZD8055
[5] [1].

Clinical Status Phase I (development discontinued)
[1] [2]

Advanced to Phase II trials
(development later terminated) [1]
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Experimental Data and Protocols

The available data primarily come from preclinical studies and early-phase clinical trials. Here are the

methodologies behind some key findings:

In Vitro Kinase Assays: The potency (IC₅₀) of AZD8055 and AZD2014 against mTOR was

determined using enzymatic assays that measure the compound's ability to inhibit the
phosphorylation of mTOR substrates [1].

Preclinical Efficacy Models: The antitumor activity of AZD8055 was evaluated in human tumor
xenograft models established in immunodeficient mice. Tumor volume was measured regularly, and

growth inhibition was assessed by comparing the differences in tumor volume between control and
treated groups [3] [4].

Clinical Safety and PK Profiling: The safety, tolerability, and pharmacokinetics of AZD8055 in
humans were assessed in a Phase I, open-label, dose-escalation study in patients with advanced

solid tumors or lymphomas. Plasma samples were taken at specified time points after dosing and
analyzed using techniques like HPLC/MS to determine key PK parameters such as maximum plasma

concentration (Cmax), time to Cmax (tmax), and area under the plasma concentration-time curve
(AUC) [2].

Mechanistic and Structural Background

The following diagram illustrates the shared mechanism of action and key developmental improvements

from AZD8055 to Vistusertib.
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As the diagram shows, both AZD8055 and Vistusertib are ATP-competitive inhibitors that target the

catalytic site of the mTOR kinase, thereby simultaneously inhibiting both mTORC1 and mTORC2

complexes [1] [2]. This dual inhibition leads to a more comprehensive suppression of the oncogenic

signaling pathway compared to first-generation rapalogs that only partially inhibit mTORC1.

A key structural difference is that Vistusertib was chemically engineered from AZD8055; the methoxy

group on its benzene ring was removed and the hydroxymethyl group was replaced by a methylcarbamyl

group. This redesign was specifically aimed at reducing the rate of metabolism in human hepatocytes,

which was intended to address the liver toxicity (transaminase increases) observed with AZD8055 [5] [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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